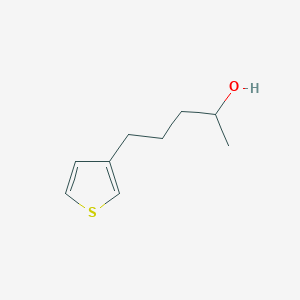
5-(Thiophen-3-yl)pentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Thiophen-3-yl)pentan-2-ol is an organic compound that features a thiophene ring attached to a pentanol chain. Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and versatility in various chemical reactions. The presence of the thiophene ring in this compound imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-3-yl)pentan-2-ol typically involves the introduction of the thiophene ring into a pentanol backbone. One common method is the condensation reaction, where thiophene derivatives are reacted with appropriate carbonyl compounds under controlled conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Thiophen-3-yl)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pentanol chain can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions on the thiophene ring can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
5-(Thiophen-3-yl)pentan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives, which are valuable in materials science and organic electronics.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Mecanismo De Acción
The mechanism of action of 5-(Thiophen-3-yl)pentan-2-ol involves its interaction with molecular targets through its thiophene ring and hydroxyl group. The thiophene ring can participate in π-π interactions and hydrogen bonding, while the hydroxyl group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound, thiophene, is a simpler structure without the pentanol chain.
2-Butylthiophene: A thiophene derivative with a butyl group, used in the synthesis of anticancer agents.
2-Octylthiophene: Another thiophene derivative, used in the synthesis of anti-atherosclerotic agents.
Uniqueness
5-(Thiophen-3-yl)pentan-2-ol is unique due to the presence of both the thiophene ring and the pentanol chain, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C9H14OS |
|---|---|
Peso molecular |
170.27 g/mol |
Nombre IUPAC |
5-thiophen-3-ylpentan-2-ol |
InChI |
InChI=1S/C9H14OS/c1-8(10)3-2-4-9-5-6-11-7-9/h5-8,10H,2-4H2,1H3 |
Clave InChI |
HFJXFZSSYGKFHU-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC1=CSC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


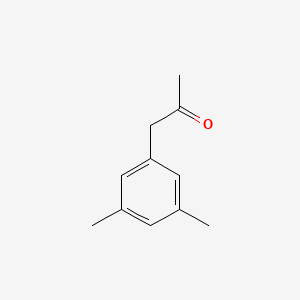
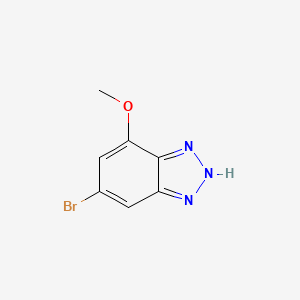
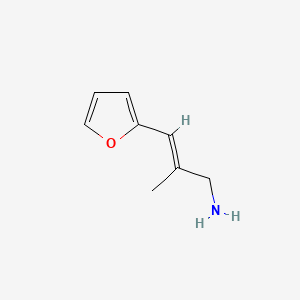
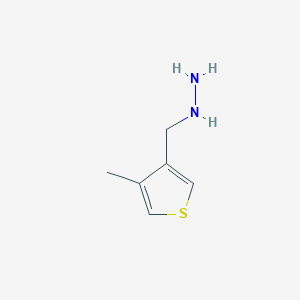


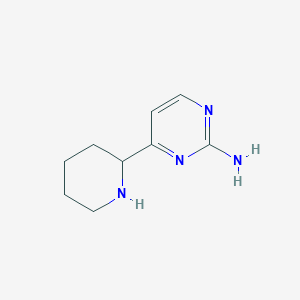
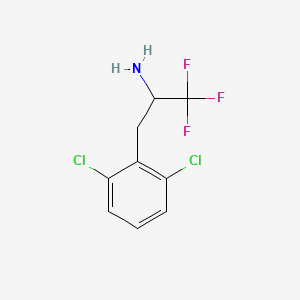
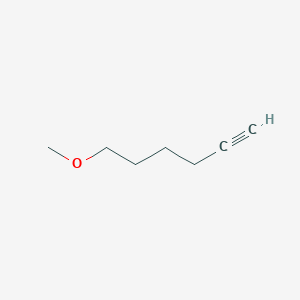

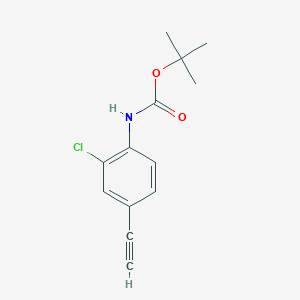
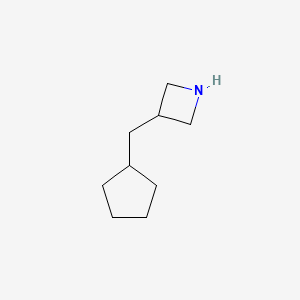
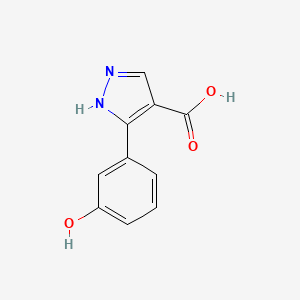
aminehydrochloride](/img/structure/B15322408.png)
